molecular formula C6H12O6 B118286 L-Fructose CAS No. 7776-48-9

L-Fructose

Cat. No.: B118286
CAS No.: 7776-48-9
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-FUTKDDECSA-N
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Description

L-Fructose, also known as levulose, is a naturally occurring ketohexose monosaccharide. It is a simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. This compound is known for its sweet taste and is commonly found in fruits, honey, and root vegetables. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion .

Mechanism of Action

Target of Action

L-Fructose, a natural sugar found in many fruits, primarily targets the liver, where it is metabolized . It also interacts with the gut microbiota, influencing its composition and activity .

Mode of Action

Upon ingestion, this compound is rapidly absorbed in the small intestine and transported to the liver . In the liver, it is phosphorylated by fructokinase to fructose-1-phosphate . This molecule is then further metabolized into glyceraldehyde and dihydroxyacetone phosphate . These metabolites can enter glycolysis, the biochemical pathway for glucose metabolism .

In the colon, this compound can be fermented by the microbiota, acting as a selective modulator of bacterial growth . It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of potentially harmful bacteria .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is metabolized in the liver through the fructose metabolic pathway, which is separate from glucose metabolism . The end products of this pathway can enter glycolysis, leading to the production of ATP, the body’s main energy currency .

In addition, this compound influences the gut microbiota, affecting the fermentation pathways of these bacteria . This can lead to the production of short-chain fatty acids, which have various beneficial effects on gut health .

Pharmacokinetics

This compound is rapidly absorbed in the small intestine and transported to the liver for metabolism . The pharmacokinetics of this compound can be influenced by factors such as the dose and administration protocol .

Result of Action

The metabolism of this compound in the liver can lead to the production of ATP, providing energy for the body . Its fermentation in the colon can result in the production of short-chain fatty acids, which can lower the pH of the colon and act as an osmotic laxative . It also modulates the growth of gut bacteria, promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the composition of the diet can affect the absorption and metabolism of this compound . High intake of this compound, especially in the form of added sugars, has been linked to metabolic diseases . The gut microbiota composition, which can be influenced by factors such as diet and antibiotic use, can also affect the fermentation of this compound in the colon .

Biochemical Analysis

Biochemical Properties

L-Fructose participates in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is involved in sugar metabolism and transport processes, which function differentially among species . The understanding of these processes is crucial for uncovering important players in physiologically relevant processes .

Cellular Effects

This compound influences cell function in multiple ways. It is crucial for maintaining cellular turgor and promoting cell expansion . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The effects of this compound on these cellular processes can vary depending on the cell type and the environmental conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. It can also affect enzyme activity, either inhibiting or activating certain enzymes involved in metabolic processes . Furthermore, this compound can induce changes in gene expression, thereby influencing cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the role of this compound in metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can influence its own localization and accumulation within cells, which can in turn affect its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Fructose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of glucose using glucose isomerase to produce fructose. Another method includes the use of solid base catalysts such as potassium fluoride on iron oxide-graphene nanocomposites .

Industrial Production Methods: Industrially, this compound is often produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose, which is then isomerized to fructose using glucose isomerase. This process is widely used in the production of high-fructose corn syrup, which contains a mixture of glucose and fructose .

Chemical Reactions Analysis

Types of Reactions: L-Fructose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Acidic catalysts such as sulfuric acid are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst like nickel.

    Substitution: Enzymes like fructosyltransferase are used for glycosidic bond formation.

Major Products:

Scientific Research Applications

L-Fructose has numerous applications in scientific research:

Comparison with Similar Compounds

L-Fructose’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420083
Record name L-(+)-Fructose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7776-48-9
Record name L-Fructose
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose, L-
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Record name L-(+)-Fructose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7776-48-9
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Record name FRUCTOSE, L-
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: L-Fructose shares the same molecular formula as D-fructose, which is C6H12O6, giving it a molecular weight of 180.16 g/mol. []

A: this compound crystallizes as β-pyranose with a 5C2 conformation. []

A: D-fructose and this compound are mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional structures are non-superimposable, making them chiral molecules. [, ]

A: Studies in rats suggest that this compound, unlike L-glucose, can contribute to whole-body energy metabolism, likely via fermentation by gut microorganisms. This results in a lower, but still significant, energy yield compared to D-fructose. [, ]

A: Research using INS-1 rat insulinoma cells indicates that chronic exposure to this compound, unlike D-fructose, did not negatively affect insulin gene expression or induce apoptosis, suggesting it may not have the same potentially detrimental effects on pancreatic β-cells as its D-enantiomer. []

A: Yes, this compound has been shown to inhibit the antimicrobial activity of the bovine lactoperoxidase system, possibly by reducing lactoperoxidase's catalytic activity through non-competitive inhibition. []

A: Yes, a strain of Aureobasidium pullulans (LP23) was isolated and found to effectively convert this compound to L-sorbitol. []

A: this compound can be synthesized from L-mannose using L-rhamnose isomerase (L-RI). [] It can also be prepared through a carbonyl translocation method starting from D-glucose in five steps with a 55% overall yield. [] Additionally, a one-pot synthesis of this compound has been developed using L-rhamnulose 1-phosphate aldolase (RhaD) with racemic glyceraldehyde and dihydroxyacetone in the presence of borate buffer. []

A: Yes, studies have shown that the addition of this compound to achiral 3-mercaptophenylboronic acid (3-MPB) protected silver and gold nanoclusters induces a significant chiroptical response in the metal-based electronic transitions, suggesting the formation of optically active boronate esters on the surface of the nanoparticles. [, ]

A: Yes, this compound has been used as a template in the synthesis of macroporous polymers containing chiral cavities for the enantioselective separation of racemic D,this compound and its derivatives. [] It can also be used to generate helically aligned nanopores in honeycomb-like carbon walls through a cylindrical self-assembly process with polystyrene nanoparticles followed by carbonization. []

A: Research suggests that this compound may influence the attachment of the fish pathogen Photobacterium damselae subsp. piscicida to fish cells. [] Additionally, this compound weakly inhibited the agglutination of Beijerinckia to cotton leaf extracts, suggesting a possible role in bacterial-plant interactions. []

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